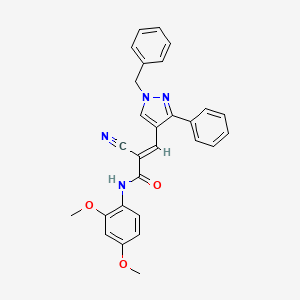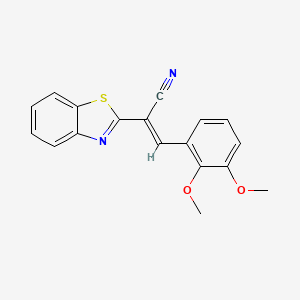
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as Suvorexant, is a novel drug that has gained attention in the field of sleep medicine. It is a selective orexin receptor antagonist that blocks the activity of orexin, a neuropeptide that plays a crucial role in regulating wakefulness and sleep. Suvorexant has been approved by the US Food and Drug Administration (FDA) for the treatment of insomnia in adults.
Mecanismo De Acción
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide works by selectively blocking the activity of orexin receptors in the brain. Orexin is a neuropeptide that is involved in regulating wakefulness and sleep. Orexin neurons are located in the hypothalamus and project to various regions of the brain that are involved in sleep-wake regulation. By blocking the activity of orexin receptors, this compound promotes sleep by reducing wakefulness and increasing sleep time.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that are related to its mechanism of action. It reduces the levels of orexin in the cerebrospinal fluid, which is consistent with its orexin receptor blocking activity. This compound also increases the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in promoting sleep. Additionally, this compound has been shown to have minimal effects on the respiratory system, which is important for patients with sleep apnea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action, which allows for precise investigation of its effects on sleep and wakefulness. This compound is also highly selective for orexin receptors, which reduces the potential for off-target effects. However, this compound has some limitations for lab experiments. It is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other drugs. Additionally, this compound is currently only approved for use in adults, which limits its applicability for studies in pediatric populations.
Direcciones Futuras
There are several future directions for research on N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One area of interest is the potential use of this compound in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the investigation of this compound's effects on cognitive function, mood, and anxiety. Additionally, there is a need for further research on the long-term effects of this compound and its potential interactions with other drugs. Finally, there is a need for studies in pediatric populations to determine the safety and efficacy of this compound in this population.
Métodos De Síntesis
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thiophenecarboxylic acid chloride. This intermediate is then reacted with N-ethyl-4-pyridinemethanamine to form N-ethyl-5-methyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide. The final step involves the reaction of the intermediate with trifluoroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of insomnia. It has been shown to improve sleep onset and maintenance, reduce wake after sleep onset, and increase total sleep time in patients with insomnia. This compound has also been studied for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Additionally, this compound has been investigated for its effects on cognitive function, mood, and anxiety.
Propiedades
IUPAC Name |
N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-16(9-12-4-6-15-7-5-12)14(17)13-8-11(2)18-10-13/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHNVTAOQOWDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine](/img/structure/B5329575.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329588.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)

![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)